molecular formula C7H8LiN3O2 B2468231 Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2287345-78-0

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2468231
CAS No.: 2287345-78-0
M. Wt: 173.1
InChI Key: GGYKHGDNVQAYPB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS: 1260840-42-3) is a heterocyclic lithium salt characterized by a fused bicyclic system combining a triazole and a partially saturated pyridine ring. Its synthesis involves a multi-step protocol, including condensation, cyclization, and salt formation. As described in Heterocycles (2022), the compound is isolated as a white crystalline solid via reflux in acetone, followed by filtration and solvent evaporation under reduced pressure . The lithium carboxylate moiety enhances its polarity, making it soluble in polar aprotic solvents like acetone, while the tetrahydro-pyridine backbone contributes to its stability under ambient conditions.

Properties

IUPAC Name

lithium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYKHGDNVQAYPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCN2C(=NN=C2C(=O)[O-])C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often involve heating and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often start with commercially available, inexpensive reagents and employ multigram synthesis techniques to produce the compound in large quantities . The process involves several purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

(a) Lithium Carboxylate vs. Ethyl Esters

The lithium salt exhibits higher polarity and aqueous solubility compared to ethyl ester analogs (e.g., CAS 1335055-70-3, 723286-68-8) due to ionic interactions. Ethyl esters, being neutral and lipophilic, may demonstrate better membrane permeability but lower stability in aqueous media .

(b) Pyridine vs. Pyrimidine/Pyrazine Cores

Replacing the pyridine ring with pyrimidine (CAS 1335055-70-3) or pyrazine (CAS 723286-68-8) alters electronic properties. Pyrazine’s di-nitrogen system may confer unique redox properties but reduces aromatic stability compared to pyridine .

(c) Salt Forms and Stability

The hydrochloride salt (CAS 1187830-58-5) shows superior water solubility relative to the lithium carboxylate but may hydrolyze under basic conditions. Lithium salts generally exhibit better thermal stability, as evidenced by the isolation of the parent compound at high purity after acetone reflux .

(d) Substituent Effects

The bromine atom in 7-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 832735-60-1) introduces steric bulk and electron-withdrawing effects, which could hinder reactivity at position 7 but enhance halogen-bonding interactions in drug design .

Biological Activity

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (LiMTPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on various aspects such as its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

LiMTPC belongs to the class of triazolopyridine compounds characterized by a unique structure that includes a lithium ion coordinated with a 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate moiety. The molecular formula is C7H6LiN3O2C_7H_6LiN_3O_2, indicating the presence of lithium along with carbon, hydrogen, nitrogen, and oxygen atoms.

The biological activity of LiMTPC is primarily attributed to the lithium ion (Li⁺), which modulates various cellular processes:

  • Enzyme Inhibition : LiMTPC has been shown to inhibit enzymes such as xanthine oxidase, which plays a critical role in purine metabolism. This inhibition may have implications for conditions like gout and other inflammatory disorders.
  • Kinase Activity : The compound exhibits inhibitory effects on specific kinases involved in cell signaling pathways. For example, it has demonstrated activity against c-Met and VEGFR-2 kinases in vitro .
  • Cell Proliferation : LiMTPC has been associated with antiproliferative effects on various cancer cell lines. Notably, it has shown IC50 values indicating potent activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

Biological Activity Overview

Table 1: Summary of Biological Activities of LiMTPC

Activity TypeDescription
Enzyme InhibitionInhibits xanthine oxidase; potential anti-inflammatory effects
Anticancer ActivitySignificant antiproliferative effects on A549, MCF-7, and HeLa cell lines
Kinase InhibitionInhibits c-Met and VEGFR-2 kinase activity
Neuroprotective EffectsPotential applications in treating neurological disorders

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of LiMTPC on A549 lung cancer cells. The results indicated that LiMTPC inhibited cell growth in a dose-dependent manner and induced late apoptosis. Western blot analysis confirmed the intervention on intracellular c-Met signaling pathways .
  • Inflammatory Conditions : Research has shown that LiMTPC may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in synovial fibroblasts derived from rheumatoid arthritis patients. This suggests its potential utility in treating inflammatory diseases .
  • Neuroprotective Potential : Investigations into the neuroprotective effects of LiMTPC indicate that it may modulate neurotransmission and gene expression through G-protein signaling pathways. This opens avenues for exploring its use in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves reacting pyridine derivatives with triazole precursors under basic conditions. For example, copper-catalyzed cyclization (e.g., CuSO₄/sodium ascorbate) in polar solvents like DMSO at 60–80°C has been used for analogous triazolo-pyridine frameworks . Optimization of pH (7–9) and stoichiometric ratios (1:1.2 for triazole:pyridine) improves yields up to 75% . Purification via silica chromatography (eluent: ethyl acetate/hexane 3:1) is recommended .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

  • Methodology : Multi-modal characterization is essential:

  • X-ray crystallography : Resolves bicyclic frameworks and lithium coordination geometry (e.g., CCDC 1906114 for similar compounds) .
  • NMR : ¹H-NMR signals at δ 3.2–4.1 ppm confirm tetrahydro-pyridine ring protons, while ¹³C-NMR peaks at δ 160–165 ppm validate carboxylate groups .
  • HRMS : Exact mass analysis (e.g., m/z 231.68 [M+H]⁺) ensures molecular formula consistency .

Q. What in vitro assays are used to assess its biological activity?

  • Methodology : Preliminary screening includes:

  • Enzyme inhibition assays : Testing against kinases or proteases (IC₅₀ values) using fluorogenic substrates .
  • Cellular uptake studies : Radiolabeled analogs (³H or ¹⁴C) track membrane permeability in HEK293 or Caco-2 cell lines .
  • Cytotoxicity profiling : MTT assays in cancer/normal cell lines (e.g., IC₅₀ > 50 µM suggests selectivity) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like oxidized derivatives?

  • Methodology :

  • Catalyst optimization : Replace CuSO₄ with Ru-phthalocyanine complexes to suppress oxidation byproducts (e.g., <5% vs. 15% with Cu) .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent ring oxidation .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield (85%) .

Q. How to resolve contradictions in spectral data (e.g., unexpected downfield shifts in ¹H-NMR)?

  • Methodology :

  • Variable-temperature NMR : Identifies dynamic effects (e.g., ring puckering) causing shifts .
  • Deuterium exchange experiments : Confirms labile protons (e.g., NH groups in triazole) .
  • DFT calculations : Correlate experimental shifts with theoretical predictions (B3LYP/6-31G*) .

Q. What computational strategies predict binding affinities for target proteins?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., ΔG ≈ -9.5 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Links substituent effects (e.g., electron-withdrawing groups on triazole) to activity .

Q. How to investigate its mechanism of action when conflicting biological data arise (e.g., activation vs. inhibition)?

  • Methodology :

  • Kinetic assays : Measure Vmax/Km changes to distinguish competitive vs. allosteric modulation .
  • CRISPR knockouts : Validate target specificity by deleting suspected receptors (e.g., GPCRs) in cell models .
  • Metabolomics (LC-MS) : Profile downstream metabolites to map signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.